2-(3-Fluorophenyl)benzofuran 2-(3-Fluorophenyl)benzofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC15831140
InChI: InChI=1S/C14H9FO/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9H
SMILES:
Molecular Formula: C14H9FO
Molecular Weight: 212.22 g/mol

2-(3-Fluorophenyl)benzofuran

CAS No.:

Cat. No.: VC15831140

Molecular Formula: C14H9FO

Molecular Weight: 212.22 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluorophenyl)benzofuran -

Specification

Molecular Formula C14H9FO
Molecular Weight 212.22 g/mol
IUPAC Name 2-(3-fluorophenyl)-1-benzofuran
Standard InChI InChI=1S/C14H9FO/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9H
Standard InChI Key GHJNBTLOOLFKGU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC=C3)F

Introduction

Structural and Crystallographic Characteristics

Molecular Geometry and Conformational Analysis

The benzofuran core consists of a fused benzene and furan ring system. In derivatives such as 5-chloro-3-ethylsulfinyl-2-(3-fluorophenyl)-1-benzofuran, X-ray crystallography reveals that the benzofuran ring system is nearly planar, with root-mean-square (r.m.s.) deviations of 0.007–0.013 Å from ideal planarity . The 3-fluorophenyl group forms dihedral angles of 5.62°–15.35° with the benzofuran plane, indicating moderate conjugation between the two aromatic systems . Notably, the fluorine atom in such structures may exhibit positional disorder, as observed in the crystal lattice, where occupancy factors for fluorine sites can reach 0.921 .

Table 1: Key Crystallographic Parameters of 2-(3-Fluorophenyl)benzofuran Analogs

ParameterValueSource
Benzofuran planarity (r.m.s.)0.007–0.013 Å
Dihedral angle (phenyl vs. benzofuran)5.62°–15.35°
Fluorine disorder occupancy0.921 (major), 0.079 (minor)

Synthetic Strategies

Directed Lithiation and Friedel-Crafts Approaches

The synthesis of benzofuran derivatives often employs regioselective lithiation strategies. For example, 3-formyl-2-furylcarbinols can be generated via N-methylpiperazide (LNMP)-mediated lithiation of 3-furancarboxaldehydes, followed by alkylation with aldehydes or ketones . Subsequent Friedel-Crafts reactions catalyzed by bismuth(III) chloride enable the formation of tricarbonyl intermediates, which undergo intramolecular aldol condensation to yield functionalized benzofurans .

For 2-(3-fluorophenyl)benzofuran, a plausible route involves:

  • Suzuki-Miyaura Coupling: Reaction of 2-bromobenzofuran with 3-fluorophenylboronic acid under palladium catalysis.

  • Cyclization Methods: Acid-catalyzed cyclization of 2-(3-fluorophenyl)-1-(2-hydroxyphenyl)ethanone derivatives.

Table 2: Representative Yields in Benzofuran Synthesis

MethodYield (%)Key ConditionsSource
Bismuth(III)-catalyzed cyclization60–80THF, −78°C to RT
Suzuki coupling70–85Pd(PPh₃)₄, Na₂CO₃, DME

Physicochemical and Electronic Properties

Solubility and Lipophilicity

Future Directions and Challenges

Targeted Drug Design

Optimizing the substitution pattern at the benzofuran C-3 position could enhance selectivity for kinase targets implicated in cancer and inflammatory diseases. Computational docking studies using fluorinated benzofurans as EGFR or COX-2 inhibitors are warranted.

Overcoming Synthetic Limitations

Current methods for 2-arylbenzofurans suffer from moderate yields (60–85%) and require toxic catalysts (e.g., BiCl₃) . Development of greener methodologies, such as photoredox catalysis, could improve scalability.

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